|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([S:10]([NH2:13])(=[O:12])=[O:11])=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O.[Cl-].[NH4+].C(OCC)(=O)C>C(O)C.[Fe]>[NH2:1][C:4]1[C:5]([S:10]([NH2:13])(=[O:12])=[O:11])=[N:6][CH:7]=[CH:8][CH:9]=1 |f:1.2|
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|
Name
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|
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Quantity
|
3 g
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|
Type
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reactant
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|
Smiles
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[N+](=O)([O-])C=1C(=NC=CC1)S(=O)(=O)N
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|
Name
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|
|
Quantity
|
60 mL
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|
Type
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reactant
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|
Smiles
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[Cl-].[NH4+]
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Name
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|
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Quantity
|
200 mL
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Type
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reactant
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|
Smiles
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C(C)(=O)OCC
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Name
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|
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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|
Name
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|
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Quantity
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5 g
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Type
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catalyst
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|
Smiles
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[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Type
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CUSTOM
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|
Details
|
the mixture stirred at 105° C. for 1.5 h
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Rate
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UNSPECIFIED
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|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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|
Details
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Upon cooling to 25° C.
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Type
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STIRRING
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Details
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the mixture was shaken vigorously
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Type
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FILTRATION
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|
Details
|
The entire mixture was filtered through a plug of Celite
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Type
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ADDITION
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Details
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The resulting filtrate was diluted with ethyl acetate (100 mL)
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Type
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CUSTOM
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|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was back-extracted with ethyl acetate (3×200 mL)
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Type
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DRY_WITH_MATERIAL
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|
Details
|
dried over magnesium sulfate
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Type
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FILTRATION
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|
Details
|
filtered
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|
Type
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CONCENTRATION
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|
Details
|
concentrated in vacuo to dryness
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Type
|
CUSTOM
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|
Details
|
The resulting solid was triturated with a 3:1 mixture of hexanes and ethyl acetate (˜10 mL)
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Type
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FILTRATION
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|
Details
|
The solid was collected by vacuum filtration
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|
Type
|
CUSTOM
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|
Details
|
dried in vacuo for 16 h
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|
Duration
|
16 h
|
Reaction Time |
1.5 h |
|
Name
|
|
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Type
|
product
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|
Smiles
|
NC=1C(=NC=CC1)S(=O)(=O)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 11.27 mmol | |
| AMOUNT: MASS | 1.95 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.3% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |